molecular formula C9H12N2O4S B14838923 2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide

2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide

Cat. No.: B14838923
M. Wt: 244.27 g/mol
InChI Key: GFWGLVHXNHEOEC-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H11NO4S This compound is known for its unique chemical structure, which includes a hydroxyl group, a methyl group, and a methylsulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and methylamine.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-hydroxybenzoic acid with methylamine under controlled conditions.

    Sulfonation: The intermediate is then subjected to sulfonation using a sulfonating agent like methanesulfonyl chloride to introduce the methylsulfonamido group.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(methylsulfonamido)benzoic acid
  • N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide

Uniqueness

2-Hydroxy-N-methyl-5-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-hydroxy-5-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(13)7-5-6(3-4-8(7)12)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13)

InChI Key

GFWGLVHXNHEOEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

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